molecular formula C20H20Cu2F14O4+2 B1660621 Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]- CAS No. 80289-21-0

Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-

Cat. No. B1660621
CAS RN: 80289-21-0
M. Wt: 717.4
InChI Key: KYVXQSFIEOMONY-WSTITRFPSA-L
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Description

“Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-” is also known as copper 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxo-3-octen-3-olate . It is a complex of copper with a fluorinated heptanedionate ligand .


Molecular Structure Analysis

The molecular formula of this compound is C20H20CuF14O6 . It is a complex of copper with two heptanedionate ligands, each of which has been substituted with fluorine and trifluoromethoxy groups .

Scientific Research Applications

Electronic Structure and Magnetism

Copper bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5] exhibits unique electronic and magnetic properties. A study by Wisbey et al. (2007) explored the electronic structure of a similar metal-organic copper spin-1/2 molecule, highlighting its magnetic moment and the agreement between photoemission results and model calculations. This molecule showed a small gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, indicating potential for application in magnetic and electronic devices (Wisbey et al., 2007).

Crystal Structures and Coordination Chemistry

Crystal structures of copper complexes offer insights into coordination chemistry and potential applications in materials science. Wang et al. (2021) investigated the crystal structures of bimetallic molecular compounds with copper, which included isolated tetrahedral cations of copper(I) ions. Such structural insights are crucial for the development of new materials and catalysts (Wang, Nisbet & Poeppelmeier, 2021).

Copper Catalysis

Copper complexes are known for their catalytic properties. Nandurkar et al. (2007) found that copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is an efficient catalyst for N-arylation of various amines, demonstrating the potential of copper complexes in organic synthesis and industrial applications (Nandurkar, Bhanushali, Bhor & Bhanage, 2007).

Luminescent Properties and Temperature Sensing

The luminescent properties of copper complexes have been explored for potential applications in temperature sensing. Wang et al. (2014) synthesized a copper(I) cluster compound with dual emissions, demonstrating its ability as a self-calibrated molecular thermometer over a wide temperature range. This highlights the utility of copper complexes in sensing and diagnostic applications (Wang, Li, Zheng, Huang & Li, 2014).

Copper Complexes in Superoxide Dismutation

Copper complexes have been investigated for their ability to catalyze the dismutation of superoxide ions. Schepetkin et al. (2006) studied two copper(II) complexes capable of catalyzing the dismutation of superoxide anion and decomposition of H2O2, suggesting their potential as superoxide dismutase mimetics and antioxidants in biological systems (Schepetkin, Potapov, Khlebnikov, Korotkova, Lukina, Malovichko, Kirpotina & Quinn, 2006).

Safety and Hazards

This compound has been associated with various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, and flammability .

properties

IUPAC Name

dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11F7O2.2Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;;/q;;2*+2/p-2/b2*5-4-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVXQSFIEOMONY-WSTITRFPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cu2F14O4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137700689

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]-

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